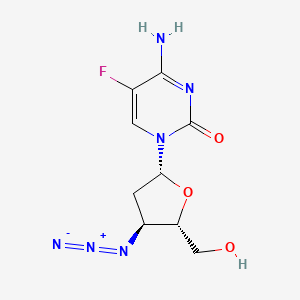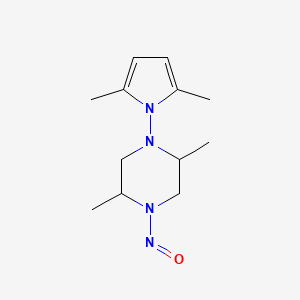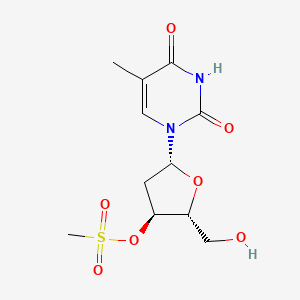
3'-Mesyl-2',3'-dideoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Mesyl-2’,3’-dideoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications at the 2’ and 3’ positions of the sugar moiety. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Mesyl-2’,3’-dideoxythymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and deprotection of hydroxyl groups, followed by mesylation at the 3’ position. The reaction conditions often involve the use of mesyl chloride and a base such as triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for 3’-Mesyl-2’,3’-dideoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3’-Mesyl-2’,3’-dideoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as azide or hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The mesyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Mesylation: Mesyl chloride and triethylamine in dichloromethane.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Azido Derivatives: Formed by substitution of the mesyl group with azide.
Alcohols: Formed by hydrolysis or reduction of the mesyl group.
Ketones: Formed by oxidation of the hydroxyl group.
Aplicaciones Científicas De Investigación
3’-Mesyl-2’,3’-dideoxythymidine has several applications in scientific research:
Antiviral Research: It is used as a precursor for synthesizing antiviral agents, particularly those targeting HIV.
Biochemical Studies: The compound is used to study the mechanisms of nucleoside analogs in inhibiting viral replication.
Medicinal Chemistry: It serves as a building block for designing new therapeutic agents with improved efficacy and reduced toxicity.
Molecular Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Mecanismo De Acción
3’-Mesyl-2’,3’-dideoxythymidine exerts its effects by incorporating into viral DNA during replication. The mesyl group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA chain elongation. This mechanism is similar to other nucleoside analogs used in antiviral therapy, such as zidovudine (3’-azido-2’,3’-dideoxythymidine).
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (3’-azido-2’,3’-dideoxythymidine): An antiviral drug used to treat HIV.
Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV therapy.
Lamivudine (2’,3’-dideoxy-3’-thiacytidine): Used in the treatment of HIV and hepatitis B.
Uniqueness
3’-Mesyl-2’,3’-dideoxythymidine is unique due to its mesyl group, which provides distinct chemical reactivity compared to other nucleoside analogs. This uniqueness allows for specific modifications and applications in antiviral research and medicinal chemistry.
Propiedades
Número CAS |
34308-10-6 |
|---|---|
Fórmula molecular |
C11H16N2O7S |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 |
Clave InChI |
FUTVTSDLQPMPRT-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


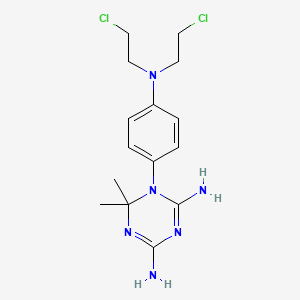

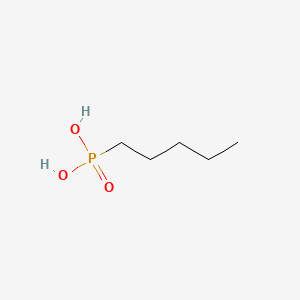
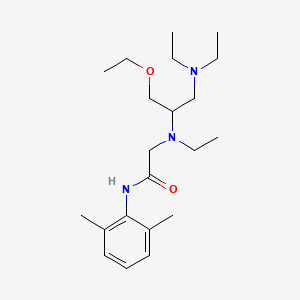

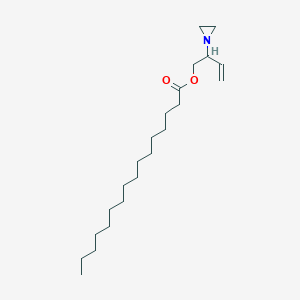
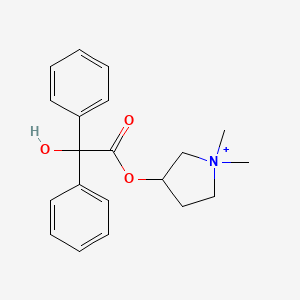
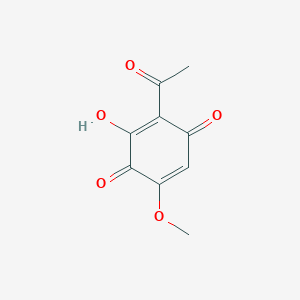
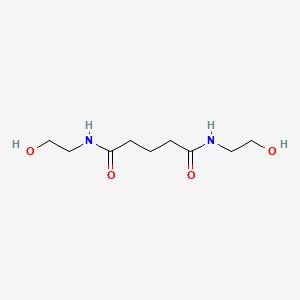
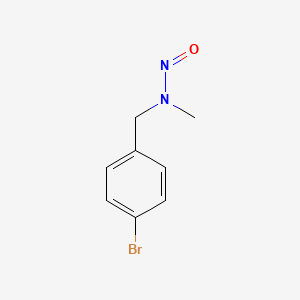
![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
